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Compound of Interest

Compound Name: IPrAuCl

Cat. No.: B13921371 Get Quote

This technical guide provides a comprehensive overview of the synthesis and characterization

of (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride, commonly known as

(IPr)AuCl. This document is intended for researchers, scientists, and professionals in the fields

of chemistry and drug development who are interested in the preparation and analysis of this

widely used gold-based catalyst and synthetic precursor.

Introduction
(IPr)AuCl is a prominent member of the family of N-heterocyclic carbene (NHC) gold(I)

complexes. Its robust nature and high catalytic activity have established it as a versatile tool in

a multitude of organic transformations. The sterically demanding 1,3-bis(2,6-

diisopropylphenyl)imidazol-2-ylidene (IPr) ligand imparts significant stability to the gold center,

rendering the complex air- and moisture-tolerant, which is a significant advantage over many

traditional organometallic catalysts. This guide details the synthetic route to (IPr)AuCl, starting

from its imidazolium salt precursor, and outlines the key analytical techniques for its

characterization.

Synthesis Protocols
The synthesis of (IPr)AuCl is a two-step process that begins with the preparation of the N-

heterocyclic carbene precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).

This is followed by the metallation with a suitable gold(I) source.
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Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium
Chloride (IPr·HCl)
The IPr·HCl salt is synthesized via a condensation reaction involving 1,4-diaryl-1,4-

diazabutadienes, paraformaldehyde, and a chloride source. A reliable and high-yielding

protocol utilizes chlorotrimethylsilane (TMSCl) as the chloride source and ethyl acetate as the

solvent.[1]

Experimental Protocol:

To a solution of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1 equivalent) in

ethyl acetate, add paraformaldehyde (1.1 equivalents) and chlorotrimethylsilane (1.1

equivalents).

The reaction mixture is stirred at 70°C.

The product, IPr·HCl, precipitates from the reaction mixture as a microcrystalline powder.

The solid is collected by filtration, washed with ethyl acetate, and dried under vacuum to

yield the pure product.

N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene
+
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Synthesis of IPr·HCl from its precursors.

Synthesis of (IPr)AuCl
The synthesis of (IPr)AuCl from IPr·HCl is achieved through a straightforward reaction with a

gold(I) source, typically using a weak base to deprotonate the imidazolium salt in situ, allowing

for the coordination of the resulting free carbene to the gold center. A common and efficient

gold precursor is chloro(dimethyl sulfide)gold(I), (SMe₂AuCl).
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Experimental Protocol:

In a reaction vessel, IPr·HCl (1 equivalent) and a weak base such as potassium carbonate

(K₂CO₃) (1.1 equivalents) are suspended in a suitable solvent like tetrahydrofuran (THF).

To this suspension, chloro(dimethyl sulfide)gold(I) ((SMe₂)AuCl) (1 equivalent) is added.

The reaction mixture is stirred at room temperature for a specified period, typically a few

hours, during which the formation of the product is observed.

Upon completion, the reaction mixture is filtered to remove any inorganic salts.

The solvent is removed from the filtrate under reduced pressure.

The resulting solid is washed with a non-polar solvent, such as pentane or hexane, to

remove any residual impurities, affording (IPr)AuCl as a white, crystalline solid.
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(in solution)
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Isolation Pure (IPr)AuCl
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Synthesis of (IPr)AuCl from IPr·HCl.

Characterization Data
The identity and purity of the synthesized (IPr)AuCl are confirmed through various analytical

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray

crystallography.

Physical and Chemical Properties
A summary of the key physical and chemical properties of (IPr)AuCl is presented in the table

below.
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Property Value

Chemical Formula C₂₇H₃₆AuClN₂[2]

Molecular Weight 621.01 g/mol [2]

Appearance White to off-white powder or crystals[1]

Melting Point 298 °C[2]

Solubility
Soluble in chlorinated solvents, THF, and

acetone.

Storage Conditions 2-8°C, under an inert atmosphere[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of (IPr)AuCl. The ¹H and ¹³C

NMR spectra provide characteristic signals that confirm the formation of the complex.

¹H NMR (CDCl₃): The proton NMR spectrum of (IPr)AuCl in CDCl₃ displays distinct signals

corresponding to the aromatic protons of the diisopropylphenyl groups, the imidazole backbone

protons, and the protons of the isopropyl substituents.[4]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 triplet 2H
para-H of

Diisopropylphenyl

~7.3 doublet 4H
meta-H of

Diisopropylphenyl

~7.1 singlet 2H
N-CH=CH-N of

Imidazole

~2.5 septet 4H CH of Isopropyl

~1.3 doublet 12H CH₃ of Isopropyl

~1.2 doublet 12H CH₃ of Isopropyl
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¹³C NMR (CDCl₃): The carbon NMR spectrum provides further structural confirmation, with a

characteristic downfield signal for the carbene carbon directly bonded to the gold atom.

Chemical Shift (δ, ppm) Assignment

~180-185 Au-C (Carbene)

~146 ipso-C of Diisopropylphenyl

~135 ortho-C of Diisopropylphenyl

~130 para-C of Diisopropylphenyl

~124 meta-C of Diisopropylphenyl

~122 N-CH=CH-N of Imidazole

~29 CH of Isopropyl

~24-25 CH₃ of Isopropyl

X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure of (IPr)AuCl.

The complex exhibits a linear geometry around the gold(I) center, which is typical for two-

coordinate gold(I) compounds. The structure of (IPr)AuCl has been reported to be isostructural

with its copper(I) and silver(I) analogs.[5]

Parameter Value

Crystal System Monoclinic

Space Group C2/c

Au-C Bond Length 1.998(4) Å[5]

Au-Cl Bond Length ~2.28 Å

C-Au-Cl Angle ~180°

Conclusion
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This technical guide has detailed the synthesis and characterization of (IPr)AuCl, a key N-

heterocyclic carbene gold(I) complex. The provided experimental protocols for the synthesis of

both the IPr·HCl precursor and the final (IPr)AuCl complex are robust and high-yielding. The

characterization data, including NMR spectroscopy and X-ray crystallography, offer a clear and

concise method for verifying the identity and purity of the synthesized compound. This

information should serve as a valuable resource for researchers utilizing (IPr)AuCl in their

synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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